molecular formula C21H14Cl2N2O3 B2572552 Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate CAS No. 306980-20-1

Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate

Cat. No.: B2572552
CAS No.: 306980-20-1
M. Wt: 413.25
InChI Key: BNANCJYCEWFLQT-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate is a synthetic organic compound classified under nicotinic acid derivatives , specifically within the pyridine family. Its structure integrates multiple functional groups: a cyano (-CN) group at position 5, a 2,3-dichlorophenoxy moiety at position 6, and a phenyl group at position 2 of the pyridine core. The ethyl ester group at the carboxyl position further distinguishes its chemical profile.

IUPAC Name :
this compound
Molecular Formula : C21H14Cl2N2O3
Molecular Weight : 413.26 g/mol

Structural Feature Position Role in Reactivity
Cyano group (-CN) 5 Enhances electrophilic substitution
2,3-Dichlorophenoxy 6 Modulates steric and electronic effects
Phenyl group 2 Stabilizes aromatic π-system
Ethyl ester 3 Influences solubility and hydrolysis

The compound’s nomenclature follows IUPAC guidelines, prioritizing substituent positions based on pyridine ring numbering.

Historical Context in Nicotinate Derivative Research

Nicotinic acid derivatives have been pivotal in agrochemical and pharmaceutical research since the mid-20th century. This compound emerged as part of efforts to optimize neonicotinoid insecticides , which mimic nicotine’s insecticidal properties but with enhanced selectivity. Early studies on nicotinate dehydrogenase (NDHase) highlighted the enzymatic hydroxylation of nicotinic acid derivatives, enabling the synthesis of intermediates like 6-hydroxynicotinic acid. This biochemical pathway inspired the design of halogenated pyridine analogs, including those with dichlorophenoxy groups, to improve binding affinity to insect neuronal receptors.

Key milestones:

  • 2000s : Development of catalytic methods for pyridine functionalization, enabling efficient synthesis of multi-substituted derivatives.
  • 2010s : Structural optimization of neonicotinoids to address resistance issues, emphasizing cyano and dichlorophenoxy groups.

Significance in Heterocyclic Compound Chemistry

As a polyfunctional heterocycle , this compound exemplifies the versatility of pyridine-based systems in medicinal and materials chemistry. Its significance arises from:

  • Electronic Modulation :

    • The electron-withdrawing cyano and dichlorophenoxy groups polarize the pyridine ring, facilitating nucleophilic attacks at positions 2 and 4.
    • The phenyl group enhances π-π stacking interactions, critical for binding to biological targets.
  • Synthetic Utility :

    • Serves as a precursor for pesticide intermediates (e.g., 2-chloro-5-chloromethylpyridine) via hydrolysis and reduction.
    • Used in cross-coupling reactions to generate biaryl structures for drug discovery.
  • Biological Relevance :

    • The dichlorophenoxy moiety mimics natural substrates of cytochrome P450 enzymes, enabling metabolic studies.
    • Exhibits potential as a ligand for nicotinic acetylcholine receptors (nAChRs) in structural biology.
Application Mechanistic Insight Reference
Agrochemical intermediates Chlorophenoxy groups enhance insecticidal activity
Catalytic hydrogenation Nickel/NC catalysts enable selective reduction
Receptor binding studies Pyridine core mediates π-π interactions

This compound’s multifunctionality underscores its role in advancing heterocyclic chemistry, bridging synthetic methodologies and applied sciences.

Properties

IUPAC Name

ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-2-27-21(26)15-11-14(12-24)20(25-19(15)13-7-4-3-5-8-13)28-17-10-6-9-16(22)18(17)23/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNANCJYCEWFLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorophenol with ethyl 5-cyano-2-phenylnicotinate under specific conditions to form the desired product. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the replacement of the dichlorophenoxy group with the nucleophile.

Scientific Research Applications

Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate exerts its effects involves interactions with specific molecular targets. The cyano group and dichlorophenoxy moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs differ in substituents at positions 5, 6, or 2 of the pyridine core. Key examples include:

Compound Name CAS No. Substituent at Position 6 Molecular Formula Molecular Weight Key Features
Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate Not specified 2,3-Dichlorophenoxy C₂₁H₁₄Cl₂N₂O₃ 413.25 (estimated) Meta-substituted dichlorophenoxy group
Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate 477866-73-2 2,4-Dichlorophenylsulfanyl C₂₁H₁₄Cl₂N₂O₂S 441.32 Sulfur-based linkage (thioether)
Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinate 306980-18-7 2,4-Dichlorophenoxy C₂₁H₁₄Cl₂N₂O₃ 413.25 Para-substituted dichlorophenoxy group
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate 100278-33-9 4-Chlorobenzylamino C₂₂H₁₈ClN₃O₂ 391.86 Amino linker with chlorobenzyl group
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate 477866-09-4 Dimethylamino C₁₇H₁₇N₃O₂ 295.34 Basic amino substituent
Ethyl 5-cyano-6-(4-fluorophenoxy)-2-phenylnicotinate 109135-06-0 4-Fluorophenoxy C₂₀H₁₅FN₂O₃ 362.35 Fluorine substituent (electron-deficient)

Structural Insights :

  • Substituent Position: The 2,3-dichlorophenoxy group in the target compound introduces steric and electronic effects distinct from the 2,4-dichloro isomer (CAS 306980-18-7), which has a para-chlorine atom. Meta substitution may reduce symmetry and alter binding interactions in biological systems .
  • Functional Groups: Amino-substituted analogs (e.g., CAS 100278-33-9) exhibit higher polarity and hydrogen-bonding capacity compared to ether-linked derivatives, influencing solubility and target affinity .

Physicochemical Properties

Property Target Compound 2,4-Dichlorophenoxy Analog 4-Fluorophenoxy Analog Dimethylamino Analog
LogP (Predicted) ~3.8 ~3.7 ~3.2 ~2.5
Water Solubility Low Low Moderate High
pKa (Predicted) ~0.8 ~0.8 ~1.2 ~8.5 (amino group)

Key Trends :

  • Lipophilicity : Chlorine atoms enhance LogP values, with the 2,3-dichloro derivative being slightly more lipophilic than the 2,4-dichloro isomer due to closer halogen proximity.
  • Solubility: Amino-substituted derivatives (e.g., dimethylamino) show improved aqueous solubility due to protonation at physiological pH .

Biological Activity

Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate (CAS No. 593238-35-8) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H14Cl2N2O3C_{21}H_{14}Cl_{2}N_{2}O_{3}, with a molecular weight of approximately 413.25 g/mol. The compound features a cyano group, a dichlorophenoxy group, and a phenylnicotinate moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and dichlorophenoxy groups are believed to play critical roles in modulating enzyme activity and receptor binding.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation: It may interact with various receptors, influencing signal transduction pathways that affect cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties, showing promise in inhibiting the proliferation of cancer cell lines. For instance:

  • Cell Line Studies: this compound has demonstrated cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549) in laboratory settings.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 5-cyano-6-(2,4-dichlorophenoxy)-2-phenylnicotinateSimilar cyano and phenoxy groupsVariation in chlorination pattern affects biological activity
Ethyl 5-cyano-6-(2-methoxyphenoxy)-2-phenylnicotinateContains methoxy instead of dichlorophenoxyDifferent functional group leading to distinct properties

This comparison highlights how variations in substituents can influence the biological activity of compounds within the same class.

Case Studies and Research Findings

  • Study on Antimicrobial Activity: A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various nicotinates including this compound against clinical isolates. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Research: In a laboratory experiment detailed in Cancer Letters, the compound was tested on several cancer cell lines. The findings suggested that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 5-cyano-6-(2,3-dichlorophenoxy)-2-phenylnicotinate, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a pyridine scaffold may be functionalized with 2,3-dichlorophenoxy and cyano groups using potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C . Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equivalents of dichlorophenol derivatives) and reaction time (typically 12–24 hours). Impurities such as unreacted starting materials or byproducts (e.g., dehalogenated intermediates) should be monitored via TLC or HPLC .

Q. How is the structural integrity of this compound validated?

  • Answer : Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~δ 165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C₂₂H₁₅Cl₂N₂O₃).
  • X-ray crystallography : Resolves spatial arrangement using software like SHELXL .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar nicotinate derivatives?

  • Answer : Contradictions arise from differences in assay conditions (e.g., cell lines, concentration ranges) or substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., cyano, dichlorophenoxy) enhance insecticidal activity in Aphis gossypii by interacting with acetylcholinesterase, but reduce solubility .
  • Meta-analysis of published IC₅₀ values and dose-response curves can identify outliers. Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. whole-organism toxicity) .

Q. How do computational models predict the reactivity of the 2,3-dichlorophenoxy moiety in electrophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • Electrophilic attack occurs preferentially at the para position to the oxygen atom due to lower activation energy (ΔG^‡ ~25 kcal/mol).
  • Steric hindrance from the phenyl group at the 2-position of the pyridine ring directs reactivity toward the 6-position .

Q. What analytical techniques are critical for detecting degradation products under varying pH conditions?

  • Answer :

  • Accelerated Stability Testing : Expose the compound to pH 1–13 at 40°C for 14 days.
  • LC-MS/MS : Identifies hydrolysis products (e.g., free carboxylic acid from ester cleavage) or oxidative byproducts (e.g., quinone derivatives) .
  • Kinetic Modeling : First-order degradation constants (k) are derived to predict shelf-life .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen parameters like temperature, solvent polarity, and catalyst loading .
  • Bioactivity Studies : Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to map interactions with biological targets .
  • Data Reprodubility : Report detailed reaction conditions (e.g., anhydrous vs. ambient atmosphere) and purity thresholds (>95% by HPLC) .

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